ラセミ体チモロール-d5 マレイン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

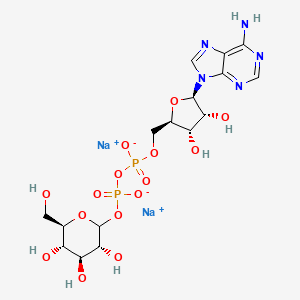

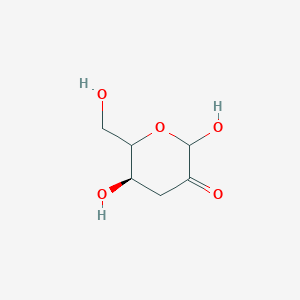

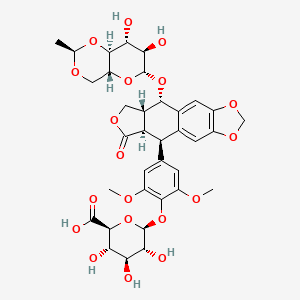

rac Timolol-d5 Maleate: is a deuterated form of Timolol Maleate, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .

科学的研究の応用

rac Timolol-d5 Maleate has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the distribution and metabolism of Timolol in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Timolol.

Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of ophthalmology for the treatment of glaucoma

作用機序

Pharmacokinetics

The pharmacokinetics of Rac Timolol-d5 Maleate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . The elimination half-life is between 2 to 2.7 hours, and it is prolonged with renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .

Action Environment

The action, efficacy, and stability of Rac Timolol-d5 Maleate can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors such as age, gender, renal function, and concomitant medications can influence the compound’s action and efficacy .

Safety and Hazards

生化学分析

Biochemical Properties

Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .

Cellular Effects

Rac Timolol-d5 Maleate has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .

Molecular Mechanism

The molecular mechanism of Rac Timolol-d5 Maleate involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .

Dosage Effects in Animal Models

It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .

Metabolic Pathways

The metabolic pathways of Rac Timolol-d5 Maleate involve its interaction with β-adrenoceptors

Transport and Distribution

It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.

Subcellular Localization

Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of rac Timolol-d5 Maleate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .

化学反応の分析

Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert rac Timolol-d5 Maleate into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

Timolol Maleate: The non-deuterated form of rac Timolol-d5 Maleate, used for similar applications but without the stable isotope labeling.

Propranolol: Another non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and arrhythmias.

Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for cardiovascular conditions

Uniqueness: rac Timolol-d5 Maleate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracing and quantification, making it a valuable tool in scientific research .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-RJAXMONVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)